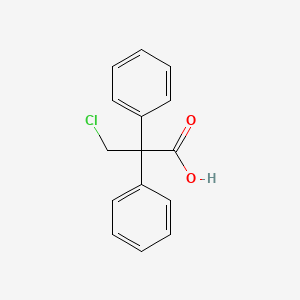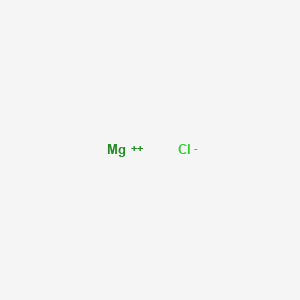
1-(4-isopropylbenzyl)-4-methoxypyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-isopropylbenzyl)-4-methoxypyrimidin-2(1H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with a 4-isopropylbenzyl group and a methoxy group
Preparation Methods
The synthesis of 1-(4-isopropylbenzyl)-4-methoxypyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropylbenzylamine with 4-methoxypyrimidine-2(1H)-one under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may involve the use of a catalyst to facilitate the reaction. Industrial production methods may involve the optimization of reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
1-(4-isopropylbenzyl)-4-methoxypyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring or the benzyl group are replaced with other groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its biological activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-isopropylbenzyl)-4-methoxypyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1-(4-isopropylbenzyl)-4-methoxypyrimidin-2(1H)-one can be compared with other similar compounds, such as:
4-isopropylbenzyl alcohol: This compound shares the 4-isopropylbenzyl group but lacks the pyrimidine ring.
4-methoxypyrimidine: This compound contains the pyrimidine ring with a methoxy group but lacks the 4-isopropylbenzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1184919-19-4 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
4-methoxy-1-[(4-propan-2-ylphenyl)methyl]pyrimidin-2-one |
InChI |
InChI=1S/C15H18N2O2/c1-11(2)13-6-4-12(5-7-13)10-17-9-8-14(19-3)16-15(17)18/h4-9,11H,10H2,1-3H3 |
InChI Key |
KLFXXQLIYZYHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C=CC(=NC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


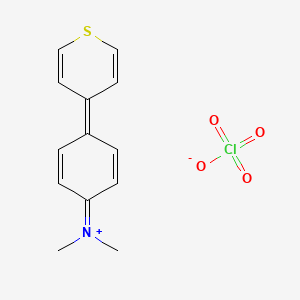

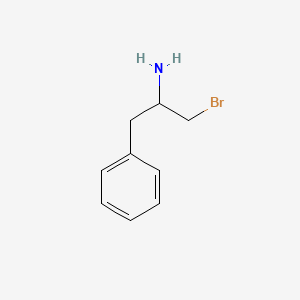
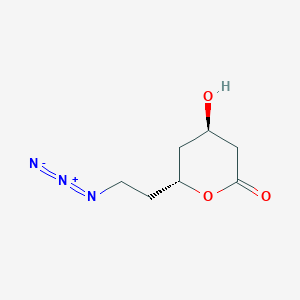
![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)

![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)
![(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13753729.png)
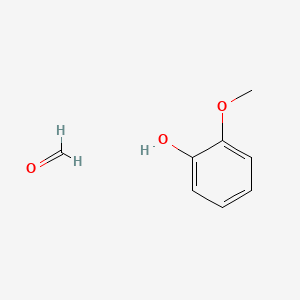
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)
